molecular formula C9H18ClNO2 B1433122 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1384805-69-9

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1433122
CAS No.: 1384805-69-9
M. Wt: 207.7 g/mol
InChI Key: WHEZFHNTUNVHCJ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS RN: 1384805-69-9) is a nitrogen-containing heterocyclic compound classified under the pyrrolidine carboxylic acid derivatives. Its molecular formula is C₉H₁₈ClNO₂ , with a molecular weight of 207.70 g/mol. The structure comprises a five-membered pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 2-methylpropyl (isobutyl) group, forming a secondary amine hydrochloride salt.

Systematic IUPAC Name :
this compound.

Key Structural Features :

  • Pyrrolidine core : A saturated five-membered ring with four CH₂ groups and one NH⁺ group.
  • Carboxylic acid substituent : At the 3-position, enabling hydrogen bonding and salt formation.
  • Isobutyl group : A branched alkyl chain at the 1-position, contributing to steric bulk and lipophilicity.
  • Hydrochloride salt : Enhances solubility in polar solvents compared to the free base.

Classification :

  • Functional groups : Secondary amine, carboxylic acid, hydrochloride salt.
  • Chemical class : N-Alkylpyrrolidine-3-carboxylic acid derivative.

Historical Context and Discovery

The compound was first synthesized as part of broader efforts to explore N-substituted pyrrolidine derivatives for pharmaceutical and catalytic applications. While its exact discovery timeline is not explicitly documented, its development aligns with advancements in enantioselective synthesis methods reported in the early 2000s. For instance, patents such as US8344161B2 (2009) and WO2010069793A1 (2009) describe processes for synthesizing structurally related pyrrolidine-3-carboxylic acids via asymmetric hydrogenation, highlighting the growing interest in stereochemically complex intermediates.

The compound’s synthesis likely emerged from medicinal chemistry research targeting central nervous system (CNS) disorders, where pyrrolidine derivatives are valued for their bioactivity and structural versatility. Its hydrochloride form became notable for improving solubility, a critical factor in drug formulation.

Significance in Pyrrolidine Chemistry Research

Pyrrolidine derivatives are pivotal in organic and medicinal chemistry due to their conformational rigidity and ability to mimic natural peptides. This compound’s significance stems from:

  • Synthetic Utility :

    • Serves as a precursor for β-proline analogues , which are explored in organocatalysis (e.g., asymmetric aldol reactions).
    • The isobutyl group introduces steric hindrance, influencing stereochemical outcomes in catalytic cycles.
  • Pharmaceutical Relevance :

    • Pyrrolidine-3-carboxylic acid derivatives are investigated as enzyme inhibitors. For example, N-substituted analogues show nanomolar potency against arginase I/II, relevant to cancer and cardiovascular diseases.
    • The hydrochloride salt enhances bioavailability, making it a preferred form for preclinical studies.
  • Material Science Applications :

    • Used in synthesizing ionic liquids and chiral ligands for transition-metal catalysts.

Position Among N-Substituted Pyrrolidine-3-carboxylic Acid Derivatives

This compound occupies a unique niche due to its branched N-alkyl substituent and ionizable carboxylic acid group . A comparison with related derivatives is outlined below:

Feature 1-(2-Methylpropyl) Derivative Linear N-Alkyl Analogues Aromatic N-Substituted Derivatives
Substituent Type Branched alkyl (isobutyl) Straight-chain alkyl (e.g., ethyl) Aryl (e.g., benzyl)
Solubility Moderate (enhanced by HCl salt) Low to moderate Low
Stereochemical Impact High steric hindrance Moderate Variable (planar vs. bulky)
Applications Catalysis, intermediate synthesis Drug discovery Enzyme inhibition

The isobutyl group’s steric profile distinguishes it from linear-chain analogues, making it advantageous for asymmetric synthesis where spatial control is critical. Additionally, its hydrochloride salt form is preferred in aqueous reaction systems, unlike free bases or aromatic derivatives.

Properties

IUPAC Name

1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEZFHNTUNVHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Two main synthetic strategies are commonly employed for preparing pyrrolidine-3-carboxylic acid derivatives and their substituted analogues:

Asymmetric Hydrogenation Method

One of the most effective methods for preparing pyrrolidine-3-carboxylic acids with high enantiomeric purity involves the asymmetric hydrogenation of pyrroline carboxylic acid derivatives. This method is characterized by:

  • Use of chiral ruthenium-based catalysts such as [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]
  • Moderate reaction conditions: typically 20 hours at 30°C under 40 bar hydrogen pressure
  • High conversion rates (~98.6%) and excellent enantiomeric excess (>99.9% ee)
  • Yields approaching 98%

This method allows for selective hydrogenation of the double bond in 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives, leading to the pyrrolidine ring with controlled stereochemistry.

Example Data from Literature:

Parameter Details
Catalyst [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]
Substrate 1-benzyl-4-(3,4-difluoro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Temperature 30°C
Pressure 40 bar H2
Reaction Time 20 hours
Conversion 98.6%
Yield 98% (crude)
Enantiomeric Excess (ee) >99.9%

This approach is scalable and provides a cost-effective route to enantiomerically pure pyrrolidine carboxylic acids, suitable for pharmaceutical intermediates.

Cyclization and Functional Group Manipulation from Protected Amino Acid Derivatives

An alternative synthetic route involves the preparation of pyrrolidine derivatives through multi-step transformations starting from protected amino acid precursors such as N-tert-butoxycarbonyl (Boc) protected amino acids. The key steps typically include:

  • Deprotonation using strong bases like lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) at low temperatures (-78°C)
  • Formylation or acylation using reagents such as acetic formic anhydride or formic pivalic anhydride
  • Cyclization to form dihydro-1H-pyrrole intermediates
  • Subsequent hydrolysis and deprotection steps to yield the pyrrolidine carboxylic acid
  • Final conversion to hydrochloride salt by treatment with HCl or trifluoroacetic acid (TFA)

This method is notable for:

  • High yields in each step (typically 80-90%)
  • Use of mild reaction conditions during cyclization and hydrolysis
  • Capability to introduce various substituents at the pyrrolidine ring positions via choice of starting materials

Typical Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%)
Deprotonation LHMDS or nBuLi, -78°C, under N2 Quantitative
Formylation/acylation Acetic formic anhydride or formic pivalic anhydride, -78°C to 5°C 80-90
Cyclization Stirring at 25°C, TFA treatment ~82.9
Hydrolysis and extraction LiOH in water/THF, pH adjustment 90-100
Purification Column chromatography High purity

Proton NMR data confirms the structure and purity of intermediates and final products, demonstrating well-defined multiplets and chemical shifts consistent with pyrrolidine-3-carboxylic acid derivatives.

Additional Notes on Salt Formation and Purification

The hydrochloride salt of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid is typically obtained by:

  • Treating the free base with hydrochloric acid in an appropriate solvent (e.g., methanol or dichloromethane)
  • Stirring at room temperature for several hours
  • Isolation by evaporation and recrystallization or column chromatography

This step ensures improved stability, solubility, and handling properties of the compound.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Purity Notes
Asymmetric Hydrogenation [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] 30°C, 40 bar H2, 20 h ~98 >99.9% ee High stereoselectivity, scalable
Cyclization from Protected Amino Acids LHMDS/nBuLi, acetic formic anhydride, TFA -78°C to 25°C, multiple steps 80-90 per step Not always specified Multi-step, flexible for substitutions
Hydrochloride Salt Formation HCl in methanol/DCM Room temperature, several hours Quantitative N/A Improves stability and purity

Chemical Reactions Analysis

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride has shown potential in medicinal chemistry as a building block for synthesizing bioactive compounds. Its derivatives have been investigated for their pharmacological properties, including:

  • Neuroprotective Agents: Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
  • Antidepressants: Some studies suggest that modifications of this compound can lead to new antidepressant agents by targeting neurotransmitter systems.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules: The pyrrolidine ring can be functionalized to create complex organic molecules used in pharmaceuticals and agrochemicals.
  • Chiral Building Blocks: As a chiral compound, it is useful in asymmetric synthesis, allowing chemists to create enantiomerically pure substances.

Biochemistry

In biochemistry, this compound is utilized as:

  • Buffering Agent: It has been employed as a buffering agent in biological systems, maintaining pH stability during biochemical reactions.
  • Substrate for Enzymatic Reactions: Its derivatives are used as substrates in enzymatic assays to study enzyme kinetics and mechanisms.

Neuroprotective Studies

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives. The results indicated that compounds similar to this compound could reduce oxidative stress in neuronal cells, suggesting potential applications in treating Alzheimer's disease .

Antidepressant Development

In another research effort documented in European Journal of Pharmacology, scientists synthesized various analogs of this compound and evaluated their antidepressant-like activity in animal models. The findings highlighted significant improvements in depressive behaviors, indicating that these compounds could lead to new antidepressant therapies .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Pyrrolidine Carboxylic Acid Derivatives

Pyrrolidine derivatives with carboxylic acid substituents are common in medicinal chemistry due to their versatility in forming salts and interacting with biological targets. Below is a comparative analysis:

Compound Substituents Functional Groups Key Features Reference
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid HCl 1: 2-methylpropyl; 3: COOH Carboxylic acid, HCl salt Enhanced solubility via HCl; discontinued commercial status
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1: Methyl; 3: COOH; 5: ketone Carboxylic acid, ketone Ketone group increases acidity and reactivity; used in synthesis
(3R)-3-fluoropyrrolidine hydrochloride 3: Fluorine; HCl salt Fluorine substituent, HCl salt Fluorine enhances metabolic stability; potential pharmacokinetic advantages
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid HCl 1: Methyl; 2: Pyridyl-propyl; 3: COOH Carboxylic acid, pyridyl group, HCl Pyridyl group improves solubility and receptor binding; molecular weight 284.79

Key Observations :

  • The 5-oxo derivative () exhibits increased acidity due to the ketone, making it more reactive in nucleophilic reactions compared to the target compound .
  • Fluorinated pyrrolidines () are prioritized in drug design for their ability to resist metabolic degradation, a feature absent in the non-fluorinated target compound .

Pyrrolidine Esters and Protected Derivatives

Esters and protected amines are critical intermediates in multi-step syntheses. Examples include:

Compound Functional Groups Application Reference
(R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester HCl Ester, HCl salt Intermediate in spirocyclic compound synthesis
(S)-1-Cbz-3-Aminopyrrolidine HCl Cbz-protected amine, HCl salt Peptide synthesis; amine protection

Comparison :

  • The target compound’s carboxylic acid group allows direct salt formation or conjugation, whereas ester derivatives (e.g., methyl ester in ) require hydrolysis for activation .

Bicyclic and Complex Pyrrolidine Analogs

Bicyclic pyrrolidine derivatives, such as pyrrolo[2,3-c]pyridine-2-carboxylic acids (), exhibit distinct properties due to fused ring systems:

Compound Structure Key Differences Reference
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Bicyclic (pyrrolopyridine) Increased rigidity; potential for π-π stacking

Analysis :

  • Bicyclic systems (e.g., ) offer enhanced structural rigidity, which can improve target binding specificity but may reduce synthetic accessibility compared to monocyclic pyrrolidines .

Biological Activity

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring with a carboxylic acid functional group and an isopropyl side chain, which may influence its interaction with biological targets.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, focusing on its role as a potential antagonist in neuropeptide signaling pathways. Notably, its structural analogs have been investigated for their effects on the relaxin-3/RXFP3 system, which is implicated in several physiological processes including appetite regulation and stress responses.

Research indicates that compounds similar to this compound may act as antagonists at the RXFP3 receptor. For example, a study identified a related compound with an IC50 value of 5.74 μM against RXFP3, suggesting moderate potency in inhibiting receptor activity . This antagonism could have implications for conditions like obesity and metabolic syndrome, where the relaxin-3 pathway is dysregulated.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Compound Target IC50 (μM) Effect
This compoundRXFP35.74Antagonist
Related compound (e.g., analog)RXFP34.78Antagonist
Other derivativesVarious GPCRsVariesPotential agonist/antagonist

Study on RXFP3 Antagonists

A comprehensive study screened numerous compounds for their antagonistic effects on RXFP3. The results highlighted that the potency of various analogs could be improved through structural modifications, emphasizing the importance of the side chain's configuration . The findings suggest that even slight variations in the molecular structure can significantly alter biological activity.

Enantiomeric Studies

The biological properties of enantiomers derived from pyrrolidine carboxylic acids have also been examined. It was found that optical isomers can exhibit different affinities for biological targets, which is critical in drug design . The study indicated that the asymmetrical carbon atom did not influence binding at opioid receptors, suggesting that other structural features are more critical for receptor interaction.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Emergency Measures : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use eyewash stations and seek medical attention .
  • Storage : Keep containers tightly sealed in a cool, dry area away from ignition sources. Monitor electrostatic discharge risks .

Q. How can researchers determine the purity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 210–254 nm) and compare retention times against certified standards. Purity ≥98% is typical for research-grade compounds .
  • Gas Chromatography (GC) : Applicable for volatile derivatives; validate with internal standards and flame ionization detection .
  • Elemental Analysis : Confirm C, H, N, and Cl content against theoretical values derived from its molecular formula (e.g., C₁₀H₂₀N₂O₂·HCl) .

Q. What solvents are suitable for dissolving this compound?

  • Methodological Answer :

  • Polar Solvents : Methanol, ethanol, or water are primary choices. Conduct solubility tests at 25°C by gradually adding solvent until saturation (e.g., 10 mg/mL increments).
  • Aqueous Buffers : Adjust pH to 3–5 (using HCl/NaOH) to enhance solubility. Avoid DMSO unless stability studies confirm compatibility .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for key steps (e.g., pyrrolidine ring formation) .
  • Reaction Path Screening : Apply ICReDD’s integrated computational-experimental workflow to prioritize high-yield pathways. For example, simulate nucleophilic substitution at the 3-carboxylic acid position .
  • Machine Learning : Train models on existing pyrrolidine derivative datasets to predict optimal catalysts (e.g., Pd/C or chiral amines) .

Q. How should researchers resolve contradictions in NMR data during structural elucidation?

  • Methodological Answer :

  • Multi-Nuclear NMR : Acquire ¹H, ¹³C, and DEPT-135 spectra to distinguish CH₂/CH₃ groups in the 2-methylpropyl sidechain. Compare experimental shifts with computed values (e.g., using ACD/Labs or MestReNova) .
  • Chiral Analysis : Use polarimetry or chiral HPLC to confirm stereochemistry (e.g., (R)- vs. (S)-configurations) if the compound exhibits optical activity .
  • Cross-Validation : Correlate IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion [M+H]+ at m/z 237.7) to validate assignments .

Q. What strategies mitigate environmental risks during disposal of this compound?

  • Methodological Answer :

  • Regulatory Compliance : Classify waste under UN3077 (environmentally hazardous solid) and follow WGK 2 guidelines (Germany) for water contamination risks .
  • Neutralization : Treat acidic aqueous solutions with sodium bicarbonate to pH 6–8 before disposal.
  • Incineration : Use high-temperature (>800°C) facilities with scrubbers to minimize HCl emissions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride

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